2-amino-8-bromo-1H-quinazolin-4-one

tRNA-guanine transglycosylase shigellosis antimicrobial

2-Amino-8-bromo-1H-quinazolin-4-one (CAS 1258630-85-1) is a heterocyclic small molecule belonging to the 2-aminoquinazolin-4(3H)-one class, a privileged scaffold in medicinal chemistry validated across antiviral, antimalarial, and anticancer programs. The core scaffold features a planar, hydrogen-bond-donating 2-amino group essential for target engagement and a reactive C8-bromine handle that enables transition-metal-catalyzed cross-coupling for structure-activity relationship (SAR) exploration.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B7965147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8-bromo-1H-quinazolin-4-one
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=NC2=O)N
InChIInChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13)
InChIKeyKBQNPSNPMMVEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-bromo-1H-quinazolin-4-one: Procurement Guide for a Differentiated Quinazolinone Scaffold


2-Amino-8-bromo-1H-quinazolin-4-one (CAS 1258630-85-1) is a heterocyclic small molecule belonging to the 2-aminoquinazolin-4(3H)-one class, a privileged scaffold in medicinal chemistry validated across antiviral, antimalarial, and anticancer programs . The core scaffold features a planar, hydrogen-bond-donating 2-amino group essential for target engagement and a reactive C8-bromine handle that enables transition-metal-catalyzed cross-coupling for structure-activity relationship (SAR) exploration . With a molecular weight of 240.06 g·mol⁻¹ and a calculated cLogP of approximately 1.2, the compound occupies a favorable physicochemical property space for hit-to-lead optimization campaigns, occupying a sweet spot distinct from its 6-bromo regioisomer frequently used in earlier generation inhibitors .

Procurement Risk of 2-Amino-8-bromo-1H-quinazolin-4-one Substitution


The position of the bromine atom on the quinazolinone core is a critically restrictive determinant of biological activity, making generic substitution between the 8-bromo, 6-bromo, or 6,8-dibromo analogs highly inadvisable without explicit experimental validation . X-ray crystallographic evidence establishes that the C8 position directly accesses a stereochemically defined lipophilic sub-pocket in key therapeutic targets such as tRNA-guanine transglycosylase (TGT), with a dramatic ≥50-fold loss of inhibitory activity when the 8-substituent is altered . Similarly, substitution at C8 with bromine versus chlorine or fluorine translates into differences in halogen bonding geometry (C–Br···O distance 3.1 Å), steric volume, and electronic profile that control isoform selectivity, as demonstrated in plasmepsin and EGFR inhibitor programs .

Differential Evidence Guide for 2-Amino-8-bromo-1H-quinazolin-4-one vs. Closest Analogs


C8-Bromo Enables a ≥50-Fold Potency Gain in TGT Inhibition over Non-Brominated or 8-Oxa/8-Carba Analogs

In a foundational SAR study on TGT inhibitors, Meyer et al. (2004) demonstrated that a (phenylsulfanyl)methyl substituent at C8 of the 2-aminoquinazolin-4(3H)-one core afforded an inhibitor (1c) with a Ki value of 100 nM . The 8-bromo derivative serves as the critical synthetic intermediate en route to this potent chemotype via Pd-catalyzed thioetherification, a transformation not accessible from the 8-H or 8-Cl analogs due to insufficient reactivity in cross-coupling . The criticality of the C8 substituent identity was underscored by the profound 56-fold and 36-fold losses in affinity upon replacement of the 8-sulfanyl linker with oxygen (1h, Ki = 5.6 μM) or methylene (1i, Ki = 3.6 μM), respectively, illustrating that the 8-bromo handle is not merely a synthetic convenience but a gatekeeper to pharmacologically essential sulfur-π interactions in the TGT lipophilic pocket .

tRNA-guanine transglycosylase shigellosis antimicrobial structure-based drug design

8-Bromo Substituent Confers Superior Electrophilic Reactivity and Diversification Potential Over 8-Chloro in Palladium-Catalyzed Cross-Coupling

The intrinsic oxidative addition reactivity of aryl halides with Pd(0) catalysts follows the established trend Ar–I > Ar–Br >> Ar–Cl, with aryl bromides possessing an activation barrier approximately 5–8 kcal·mol⁻¹ lower than the corresponding aryl chlorides . For the 2-aminoquinazolin-4-one scaffold bearing an electron-withdrawing carbonyl at C4, this reactivity gap is amplified: the 8-bromo derivative undergoes Suzuki-Miyaura coupling with phenylboronic acid at 80°C in 2 hours with >90% conversion, while the analogous 8-chloro derivative requires 110°C over 12 hours to achieve <50% conversion under otherwise identical conditions . The 8-iodo analog, while more reactive, is associated with significantly higher procurement cost (typically 5–10× the price of the bromo analog per gram) and greater light sensitivity, making the 8-bromo compound the optimal balance of reactivity, stability, and cost-efficiency for high-throughput parallel synthesis .

medicinal chemistry C–C cross-coupling halogen reactivity SAR library synthesis

The 2-Amino-8-bromoquinazolin-4-one Scaffold Occupies a Favorable Physicochemical Property Space Distinct from 6-Bromo and 6,8-Dibromo Analogs for CNS-Penetrant Programs

Computational comparison of key drug-likeness parameters reveals that 2-amino-8-bromo-1H-quinazolin-4-one (MW 240.06, tPSA 72.9 Ų, cLogP ~1.2) resides in a more favorable property space for CNS penetration than its 6-bromo regioisomer (identical MW and tPSA but cLogP ~0.9 due to altered electronic distribution) . More critically, the 6,8-dibromo analog (MW 318.97, tPSA 72.9 Ų, cLogP ~1.9) exceeds the typical CNS lead criteria of MW <300 Da . Data from a recent anticancer SAR program on dibromoquinazolin-4-ones demonstrate that the addition of a second bromine atom (at C6 in the 6,8-dibromo series) led to equipotent or only marginally improved MCF-7 cytotoxicity (IC₅₀ = 0.06 μM for the most potent 6,8-dibromo derivative 17) relative to monobrominated analogs, yet came at the cost of a >0.7 log unit increase in cLogP and attenuated solubility, ultimately shifting the series away from lead-like property space . The 8-monobromo analog therefore provides a more balanced starting point for optimization where property-based design is prioritized.

physicochemical properties CNS drug design halogen regioisomerism property-based optimization

8-Bromo Regioisomer Provides a Distinct Kinase Selectivity Fingerprint vs. 6-Bromo and 6,8-Dibromo Analogs in Plasmepsin and EGFR Inhibitor Design

Fragment-based screening of 2-aminoquinazolin-4(3H)-ones identified the core scaffold as a nonpeptidomimetic plasmepsin inhibitor class . SAR exploration demonstrated that hydrophobic substituents occupying the flap pocket accessed from position 8 delivered inhibitors with >10-fold selectivity for digestive plasmepsins (Plms I, II, and IV) over the closely related human cathepsin D (CatD), a selectivity window not observed when substituents were directed from the C6 position . Independently, EGFR-targeted quinazolin-4-ones bearing bromine at C6,8 showed potent inhibition (compound 17, EGFR IC₅₀ = 0.072 μM) but with dual EGFR/PI3K pathway modulation resulting in a polypharmacology profile . The C8-monobromo pattern offers the advantage of a single, addressable synthetic handle for systematic optimization of selectivity, whereas the 6,8-dibromo pattern introduces a second electrophilic site that can complicate regioselective derivatization and produce mixtures requiring chromatographic separation .

kinase selectivity plasmepsin EGFR antimalarial cancer

Prioritized Procurement Scenarios for 2-Amino-8-bromo-1H-quinazolin-4-one


High-Throughput Parallel Synthesis Libraries for Anti-Infective Target Screening

2-Amino-8-bromo-1H-quinazolin-4-one is the optimal core scaffold for generating 8-arylated/heteroarylated libraries targeting tRNA-guanine transglycosylase (TGT) in Shigella and other pathogenic bacteria. The C8-bromo handle permits efficient Suzuki-Miyaura diversification (>90% conversion in 2 h at 80°C) to access sub-100 nM inhibitors, a potency tier validated by the 8-(phenylsulfanyl)methyl derivative 1c (Ki = 100 nM) . The rapid cross-coupling kinetics enable the preparation of 96-well plate libraries in a single workday, supporting hit-to-lead timelines where throughput is a critical parameter.

Fragment-Based Lead Optimization Campaigns Targeting Plasmepsin Flap Pocket Selectivity

For antimalarial drug discovery programs targeting the digestive vacuole plasmepsins of Plasmodium falciparum, 2-amino-8-bromo-1H-quinazolin-4-one provides the structurally pre-validated vector for accessing the flap pocket . The >10-fold selectivity margin over human CatD demonstrated by 8-substituted analogs establishes this chemotype as a differentiated starting point over 6-substituted alternatives that do not engage this selectivity-conferring sub-pocket. The C8-bromo handle further permits iterative growth toward the hydrophobic flap pocket while maintaining the conserved 2-amino pharmacophore for catalytic aspartate engagement.

Antiviral Lead Optimization Scaffold with Pre-Established In Vivo Safety and Pharmacokinetic Tractability

The 2-aminoquinazolin-4(3H)-one class, of which 2-amino-8-bromo-1H-quinazolin-4-one is a derivative, has demonstrated potent SARS-CoV-2 antiviral activity (IC₅₀ = 0.23 μM for the parent scaffold) with no detectable cytotoxicity and favorable in vivo tolerability in rats at doses up to 500 mg/kg . While the 8-bromo analog itself has not been directly tested in this model, the demonstrated metabolic stability, low hERG binding, and high oral exposure (AUC₂₄h = 41.57 μg·h/mL for optimized analog 2b) position the 2-amino-8-bromoquinazolin-4-one scaffold as a credible entry point for broad-spectrum antiviral programs where rapid SAR exploration via C8 diversification is desired.

CNS-Penetrant Kinase Inhibitor Design in Property-Constrained Chemical Space

For programs targeting CNS kinases where physicochemical property criteria (MW <300 Da, cLogP 1–3, tPSA <90 Ų) are enforced early, 2-amino-8-bromo-1H-quinazolin-4-one (MW 240 Da, cLogP 1.2, tPSA 72.9 Ų) offers a lead-like starting point superior to the 6,8-dibromo analog (MW 319 Da, cLogP 1.9) . The presence of a single bromine atom at C8 preserves sufficient property buffer for subsequent optimization cycles without immediately breaching CNS drug-likeness thresholds, making it the rational procurement choice for neuroscience-focused medicinal chemistry groups.

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